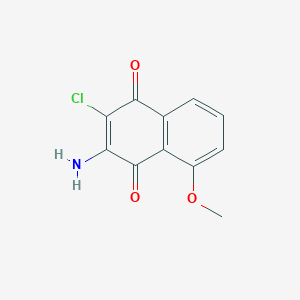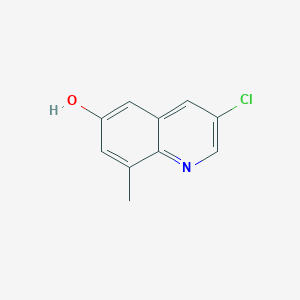
3-Chloro-8-methyl-quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-8-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-methylquinolin-6-ol typically involves the chlorination of 8-methylquinolin-6-ol. One common method is the reaction of 8-methylquinolin-6-ol with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 3-chloro-8-methylquinolin-6-ol .
Industrial Production Methods
Industrial production of 3-chloro-8-methylquinolin-6-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-8-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different substituents at the 3-position, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-8-methylquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-8-methylquinolin-6-ol
- 3-chloro-6-methylquinolin-8-ol
- 8-methylquinolin-6-ol
Uniqueness
3-chloro-8-methylquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the methyl group at the 8-position contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-8-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 |
InChI Key |
BQHQCZMLFWTBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



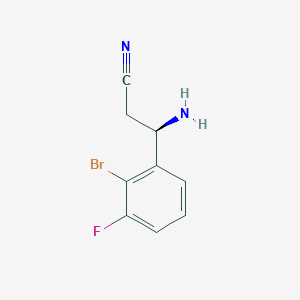
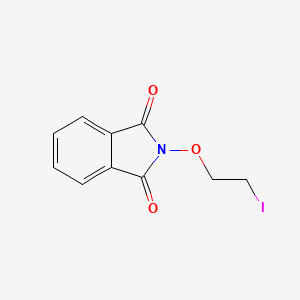
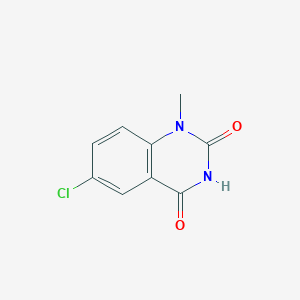

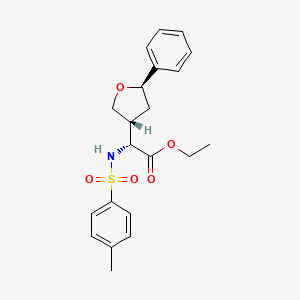
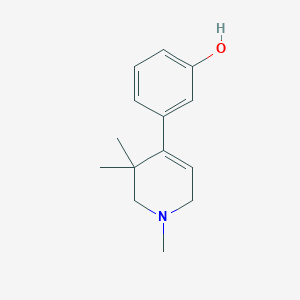
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)

![(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
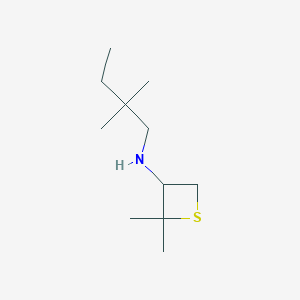
![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
